![molecular formula C11H20N2O3 B597147 tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 1251005-61-4](/img/structure/B597147.png)

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate

概要

説明

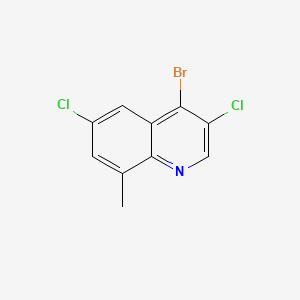

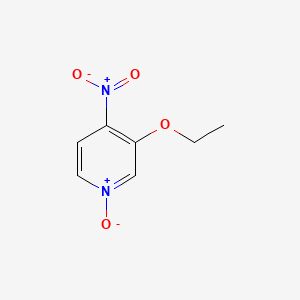

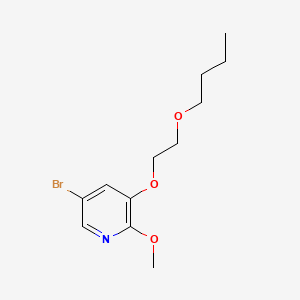

“tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate” is a chemical compound with the CAS Number: 1251011-05-8 . It has a molecular weight of 228.29 . The compound is also known by its IUPAC name, which is the same as the common name .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate” is C11H20N2O3 . The InChI Code is 1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(8-13)6-12-4-5-15-11/h12H,4-8H2,1-3H3 . This indicates the compound contains 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis

The compound is available in liquid or solid or semi-solid or lump form . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用

Supramolecular Arrangements and Crystallography

Research into cyclohexane-5-spirohydantoin derivatives, closely related to tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, shows their significance in understanding supramolecular arrangements. These studies highlight the influence of substituents on cyclohexane rings in crystal structures, demonstrating the compound's relevance in crystallography and molecular design (Graus et al., 2010).

Synthesis and Cycloaddition Reactions

The compound and its derivatives have been used in [3+2] cycloaddition reactions with nitrones, leading to the synthesis of complex heterocyclic structures. This demonstrates their utility in constructing novel organic frameworks with potential applications in drug discovery and development (Chiaroni et al., 2000).

Spirocyclic Compound Synthesis

Research also focuses on the synthesis of spirocyclic compounds using tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. These compounds are valuable for their potential biological activity and as intermediates in organic synthesis. The development of general procedures for synthesizing these spirocyclic tetrahydrofurans underscores their importance in medicinal chemistry (Moskalenko & Boev, 2012).

Novel Compounds and Chemical Space Exploration

Further research has described efficient synthetic routes to previously unknown compounds related to tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. These studies reveal the compound's utility in accessing new chemical spaces, particularly in exploring structures complementary to piperidine ring systems, highlighting its versatility in organic synthesis (Meyers et al., 2009).

Conformational Analysis and Pseudopeptides

The synthesis and conformational analysis of derivatives show their application as constrained surrogates for dipeptides in peptide synthesis. This indicates the compound's role in the development of pseudopeptides and peptidomimetics, offering insights into protein-protein interactions and the design of bioactive molecules (Fernandez et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

特性

IUPAC Name |

tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVGQNDLJKJMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)

![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)

![6'-Methoxy-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B597085.png)